Ethyl phthalazine-5-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl phthalazine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-12-13-7-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
LPMMACPCUSAZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=NC=C21 |
Origin of Product |
United States |
Preparation Methods
Esterification of Phthalazine-5-carboxylic Acid
A direct approach involves converting phthalazine-5-carboxylic acid to its ethyl ester. This can be achieved through:
- Fischer Esterification : Reacting the acid with ethanol under acidic conditions (e.g., H₂SO₄ as a catalyst) at reflux temperatures.
- Alkaline Hydrolysis : Using sodium ethoxide or another base to deprotonate the acid, followed by reaction with ethyl iodide or bromide.
While specific yields for this compound are unreported, analogous reactions for phthalic acid derivatives achieve 70–85% yields under optimized conditions.
Cyclization with Ester Groups
Phthalazine rings are often formed via condensation of hydrazines with dicarbonyl compounds. Introducing an ethyl ester during cyclization requires precursors such as diethyl phthalate or ethyl phthalazinone intermediates. For example:
- Reaction of Phthalic Anhydride with Hydrazine : Forms phthalazine-5-carboxylic acid, which is then esterified.
- Use of Ethyl Chloroacetate : In multi-component reactions (e.g., with ethyl oxalate and sodium ethoxide), as seen in olmesartan intermediate synthesis.
Key Reaction Pathways and Reagents
Hydrazine-Mediated Cyclization
Phthalazine derivatives are classically synthesized by reacting hydrazines with phthalic anhydride or its derivatives. For this compound:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, Δ | Phthalazine-5-carboxylic acid | ~70–80% |
| Esterification | EtOH, H₂SO₄, reflux | This compound | ~85% |
Grignard Reactions
This compound could be synthesized via nucleophilic addition to a phthalazine ketone. For example:
- Formation of Phthalazine-5-ketone : Reacting phthalic anhydride with hydrazine to form phthalazine, followed by oxidation.
- Grignard Addition : Treating the ketone with ethyl magnesium bromide to introduce the ethyl ester.
This method is less common but offers flexibility for functional group introduction.
Alternative Synthetic Strategies
One-Pot Multi-Component Reactions
Inspired by green chemistry approaches for phthalazinedione derivatives, a one-pot method could combine:
- Phthalhydrazide : A hydrazine precursor.
- Ethyl Acetoacetate : To introduce the ethyl ester.
- Catalyst : Cu(OTf)₂ or triflate-based acids for cyclization.
This method minimizes solvent usage and reaction time, aligning with sustainable chemistry principles.
Nucleophilic Aromatic Substitution
Substituting a halogen atom on phthalazine with an ethoxide ion:
| Substrate | Reagents | Conditions | Outcome |
|---|---|---|---|
| 5-Chlorophthalazine | NaOEt, EtOH, Δ | Reflux, 6–12 hrs | This compound |
This route requires pre-synthesized 5-chlorophthalazine, which may involve complex purification steps.
Challenges and Optimization
Regioselectivity and Side Reactions
Phthalazine cyclization often competes with alternative pathways (e.g., formation of triazolo rings). To mitigate this:
Purification Strategies
This compound is likely insoluble in polar solvents. Purification may involve:
- Crystallization : From ethanol or ethyl acetate.
- Column Chromatography : Using silica gel and hexane/EtOAc gradients.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification | High yield, simple reagents | Requires pure acid precursor |
| Cyclization with Hydrazine | Direct ring formation | Harsh conditions, byproducts |
| One-Pot Synthesis | Environmentally friendly, fast | Catalyst cost, limited scalability |
Chemical Reactions Analysis
Types of Reactions
Ethyl phthalazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to phthalazine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl phthalazine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in critical pathways, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exhibiting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares ethyl phthalazine-5-carboxylate with three analogous ethyl carboxylate esters, focusing on structural features, reactivity, and applications.
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
- Structure : Contains a thiazole ring (a five-membered ring with nitrogen and sulfur) substituted with a trifluoromethylphenyl group and a methyl group.
- Key Properties : The electron-withdrawing trifluoromethyl group enhances stability and influences lipophilicity, making it valuable in agrochemical and pharmaceutical research .
- Applications : Used in developing pesticides and bioactive molecules due to its resistance to metabolic degradation .
Ethyl 5-Aminothiazole-4-Carboxylate
- Structure: Features a thiazole ring with an amino group at position 5 and a carboxylate ester at position 4.
- Key Properties: The amino group enables nucleophilic reactions, facilitating its use in synthesizing fused heterocycles (e.g., imidazothiazoles) .
- Applications : A precursor in antimalarial and antimicrobial drug candidates .
Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-2-Phenyl-1H-Benzimidazole-5-Carboxylate
- Structure: Combines a benzimidazole core (fused benzene and imidazole) with a pyrrolidinone side chain.
- Key Properties : The rigid benzimidazole core and polar side chain enhance binding to biological targets, such as enzymes or receptors .
- Applications : Investigated for antitumor and antiviral activity, with structural studies conducted via X-ray crystallography .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Functional Groups | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | Phthalazine | Carboxylate ester | Not provided | Drug synthesis, materials |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Thiazole | Trifluoromethylphenyl, methyl | 175277-03-9 | Agrochemicals |
| Ethyl 5-aminothiazole-4-carboxylate | Thiazole | Amino, carboxylate ester | Not provided | Antimicrobial agents |
| Ethyl benzimidazole-5-carboxylate derivative | Benzimidazole | Pyrrolidinone, phenyl | Not provided | Antitumor research |
Research Findings and Key Differences
- Reactivity: this compound undergoes electrophilic substitution at the electron-deficient phthalazine ring, favoring reactions like nitration or halogenation . In contrast, thiazole derivatives (e.g., compounds in and ) participate in cycloaddition or alkylation due to their sulfur-containing rings. The benzimidazole derivative’s pyrrolidinone side chain enables hydrogen bonding, critical for protein target interactions .
Biological Activity :
Synthetic Utility :
- This compound is a versatile scaffold for multicomponent reactions, whereas thiazole derivatives are often used in click chemistry or as bioisosteres in drug design .
Q & A
Q. What are the common synthetic routes for Ethyl phthalazine-5-carboxylate, and what key reaction conditions influence yield?
this compound is typically synthesized via condensation reactions using precursors like substituted pyrazoles or isoxazoles. Key steps include formylation or esterification under controlled temperatures (e.g., 60–80°C) with catalysts such as triethylamine or coupling agents like EDCI/HOBt. Reaction yields are highly sensitive to solvent choice (e.g., dichloromethane) and purification methods, such as column chromatography .
Q. How is crystallographic data utilized to confirm the structure of this compound?
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is critical for resolving hydrogen-bonding networks and verifying molecular geometry. Robust hydrogen-bonded motifs in the crystal lattice, such as N–H···O interactions, provide insights into stability and reactivity. SHELX software is preferred for its robustness in handling high-resolution data and twinned crystals .
Q. What spectroscopic methods are critical for characterizing the functional groups in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. For example, the ester carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹ in FT-IR, while NMR reveals distinct shifts for aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard. Automated flash chromatography systems improve reproducibility, especially for scale-up syntheses .
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound analogs?
Documenting reaction parameters (temperature, solvent purity, catalyst loading) and adhering to protocols in peer-reviewed literature are critical. Use of continuous flow reactors in industrial settings minimizes variability in temperature and pressure .
Advanced Research Questions
Q. What computational methods are recommended for predicting the reactivity of this compound in multi-step syntheses?
Density Functional Theory (DFT) calculations and AI-driven tools (e.g., Template_relevance Reaxys) model reaction pathways and regioselectivity. These tools leverage databases of known reactions to predict feasible intermediates and optimize catalytic conditions .
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?
Cross-validation with High-Resolution Mass Spectrometry (HR-MS) and 2D NMR techniques (e.g., COSY, HSQC) clarifies ambiguous signals. Contradictions in aromatic proton splitting patterns, for instance, may arise from conformational flexibility or solvent effects .
Q. What strategies are employed to analyze hydrogen-bonding interactions in the crystal lattice of this compound derivatives?
Hirshfeld surface analysis and topology studies using software like CrystalExplorer quantify intermolecular interactions. For example, O···H and N···H contacts contribute >60% to the crystal packing energy, as observed in phthalazine derivatives .
Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions in this compound derivatives?
Electron-withdrawing groups (e.g., –NO₂) at the 5-position direct nucleophiles to the 4-position due to reduced electron density. Steric hindrance from substituents like p-tolyl groups further modulates reactivity, as shown in isoxazole analogs .
Q. What methodologies are used to assess the binding affinity of this compound derivatives with target enzymes?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding constants (Kd). For instance, ester derivatives binding to human serum albumin show Kd values in the micromolar range, validated via molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
